silane CAS No. 565454-94-6](/img/structure/B14220766.png)
[(3S)-4-(Benzyloxy)-3-methyl-2-methylidenebutyl](trimethyl)silane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3S)-4-(Benzyloxy)-3-methyl-2-methylidenebutylsilane is a silicon-based organic compound with the molecular formula C16H26OSi. This compound is characterized by the presence of a benzyloxy group, a methyl group, and a trimethylsilyl group. It is commonly used as an intermediate in organic synthesis and has applications in various fields such as pharmaceuticals, agrochemicals, and materials science .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of (3S)-4-(Benzyloxy)-3-methyl-2-methylidenebutylsilane typically involves the reaction of benzyl alcohol with hexamethyldisilazane (HMDS) in the presence of a catalyst such as MNPs-DABCO tribromide. The reaction is carried out under solvent-free conditions at room temperature. The progress of the reaction is monitored using thin-layer chromatography (TLC). Upon completion, the catalyst is separated from the product, and the product is washed with diethyl ether and dried over anhydrous sodium sulfate. The final product is obtained by evaporating the solvent under reduced pressure .
Industrial Production Methods
In industrial settings, the production of (3S)-4-(Benzyloxy)-3-methyl-2-methylidenebutylsilane follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in scaling up the production process efficiently.
Analyse Des Réactions Chimiques
Types of Reactions
(3S)-4-(Benzyloxy)-3-methyl-2-methylidenebutylsilane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.
Reduction: Reduction reactions can convert the compound into silanes with different substituents.
Substitution: The benzyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Substitution reactions often involve nucleophiles like halides or alkoxides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanols, while substitution reactions can produce a variety of functionalized silanes.
Applications De Recherche Scientifique
(3S)-4-(Benzyloxy)-3-methyl-2-methylidenebutylsilane has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is employed in the development of bioactive molecules and drug candidates.
Medicine: It serves as a precursor in the synthesis of pharmaceuticals.
Mécanisme D'action
The mechanism of action of (3S)-4-(Benzyloxy)-3-methyl-2-methylidenebutylsilane involves its interaction with various molecular targets and pathways. The benzyloxy group can participate in hydrogen bonding and other non-covalent interactions, while the trimethylsilyl group can enhance the compound’s stability and lipophilicity. These properties make the compound effective in modifying the activity of enzymes and receptors in biological systems.
Comparaison Avec Des Composés Similaires
(3S)-4-(Benzyloxy)-3-methyl-2-methylidenebutylsilane can be compared with other similar compounds such as:
Benzyloxytrimethylsilane: Similar in structure but lacks the methylidenebutyl group.
Trimethylbenzyloxysilane: Another related compound with slight structural differences.
Phenyl(trimethylsilyloxy)methane: Contains a phenyl group instead of a benzyloxy group.
The uniqueness of (3S)-4-(Benzyloxy)-3-methyl-2-methylidenebutylsilane lies in its specific combination of functional groups, which imparts distinct chemical and physical properties.
Propriétés
Numéro CAS |
565454-94-6 |
|---|---|
Formule moléculaire |
C16H26OSi |
Poids moléculaire |
262.46 g/mol |
Nom IUPAC |
trimethyl-[(3S)-3-methyl-2-methylidene-4-phenylmethoxybutyl]silane |
InChI |
InChI=1S/C16H26OSi/c1-14(15(2)13-18(3,4)5)11-17-12-16-9-7-6-8-10-16/h6-10,14H,2,11-13H2,1,3-5H3/t14-/m1/s1 |
Clé InChI |
BIJXLWFSMYPESD-CQSZACIVSA-N |
SMILES isomérique |
C[C@H](COCC1=CC=CC=C1)C(=C)C[Si](C)(C)C |
SMILES canonique |
CC(COCC1=CC=CC=C1)C(=C)C[Si](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


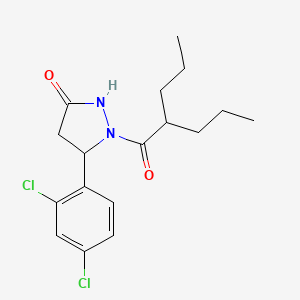
![Benzenemethanamine, N-[2-(phenylseleno)butyl]-](/img/structure/B14220685.png)
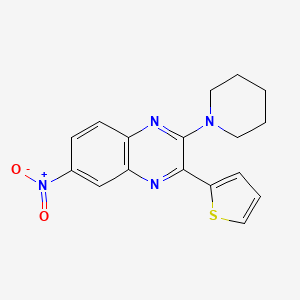
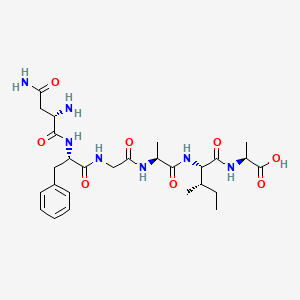
![N-{[(Triphenylmethyl)sulfanyl]acetyl}-L-valyl-L-asparagine](/img/structure/B14220698.png)
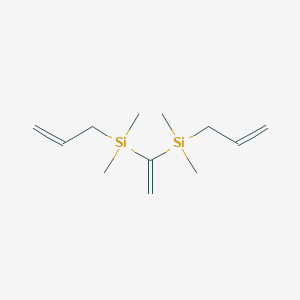
![N-{4-[(2-Benzoylphenyl)sulfamoyl]phenyl}-4-methoxybutanamide](/img/structure/B14220720.png)
![2-Methoxy-3-[2-(5-methyl-2-nitrophenyl)ethenyl]pyridine](/img/structure/B14220721.png)
![Benzoic acid, 2-[(3-methoxyphenyl)methoxy]-](/img/structure/B14220732.png)
![(NE)-N-[1-[2-(4-bromoanilino)-4-methyl-1,3-thiazol-5-yl]ethylidene]hydroxylamine](/img/structure/B14220739.png)
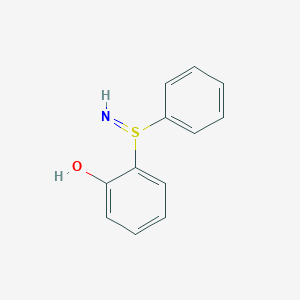
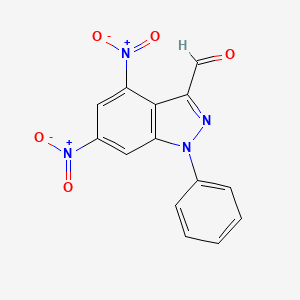
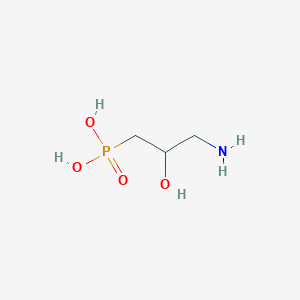
![Acetic acid, [(R)-(1,1-dimethylethyl)sulfinyl]-, 1,1-dimethylethyl ester](/img/structure/B14220767.png)
